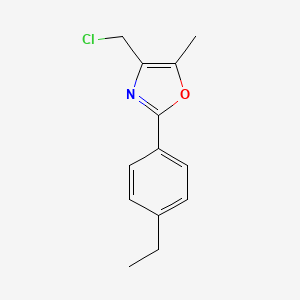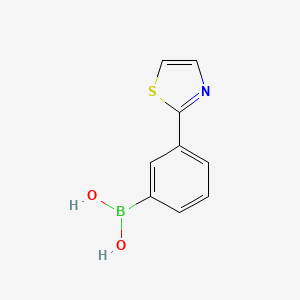
3-(1,3-Thiazol-2-yl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Thiazol-2-yl)phenylboronic acid is a chemical compound with the molecular formula C9H8BNO2S . It has a molecular weight of 205.04 .
Molecular Structure Analysis
The molecular structure of 3-(1,3-Thiazol-2-yl)phenylboronic acid consists of a phenyl ring attached to a boronic acid group and a thiazole ring . The boron atom is sp2-hybridized and contains an empty p-orbital .Physical And Chemical Properties Analysis
3-(1,3-Thiazol-2-yl)phenylboronic acid is a white to yellow powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
The compound can be used in the synthesis of new bioactive compounds. For instance, it has been used in the synthesis of N, N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents .
Antimicrobial Activity
Some of the compounds synthesized using “3-(1,3-Thiazol-2-yl)phenylboronic acid” have shown discrete antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.
Agriculture: Enhancing Crop Yield
Interestingly, one of the compounds synthesized using “3-(1,3-Thiazol-2-yl)phenylboronic acid” was found to promote rapeseed growth and increase seed yield and oil content . This suggests potential applications in agriculture to enhance crop yield.
Antifungal Activity
Compounds derived from “3-(1,3-Thiazol-2-yl)phenylboronic acid” have shown antifungal activities against certain fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . This suggests potential applications in the development of new antifungal drugs.
COX-1 Inhibitory Activity
Some compounds synthesized using “3-(1,3-Thiazol-2-yl)phenylboronic acid” have shown weak COX-1 inhibitory activity . This suggests potential applications in the development of new anti-inflammatory drugs.
Anticancer Activity
Thiazole derivatives, which can be synthesized using “3-(1,3-Thiazol-2-yl)phenylboronic acid”, have shown anticancer properties . This suggests potential applications in the development of new anticancer drugs.
Mécanisme D'action
Target of Action
3-(1,3-Thiazol-2-yl)phenylboronic acid, also known as TpBA, is an essential intermediate in the synthesis of various biologically active compounds. It has been found to exhibit antimicrobial activity and has been used in the synthesis of compounds with antipromastigote activity . .
Mode of Action
. These activities suggest that the compound may interact with multiple targets, leading to a variety of biological effects.
Biochemical Pathways
, it can be inferred that the compound likely interferes with essential biochemical pathways in these organisms, leading to their inhibition or death.
Result of Action
3-(1,3-Thiazol-2-yl)phenylboronic acid has been found to exhibit antimicrobial activity . In addition, one study found that a compound synthesized using 3-(1,3-Thiazol-2-yl)phenylboronic acid had significant antipromastigote activity . These results suggest that the compound’s action leads to the inhibition or death of certain microorganisms.
Propriétés
IUPAC Name |
[3-(1,3-thiazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-2-7(6-8)9-11-4-5-14-9/h1-6,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXUVJDDULYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CS2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


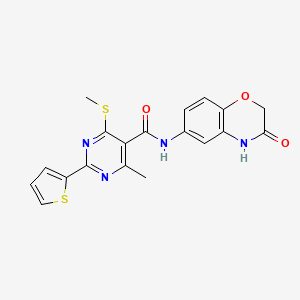
![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)
![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)
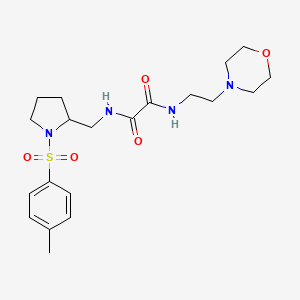

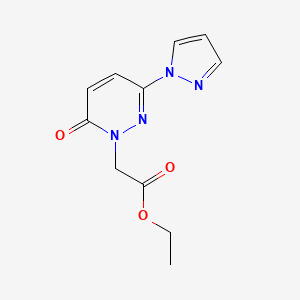

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)
![3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484128.png)
